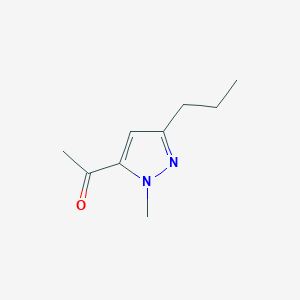

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(2-methyl-5-propylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C9H14N2O/c1-4-5-8-6-9(7(2)12)11(3)10-8/h6H,4-5H2,1-3H3 |

InChI Key |

WGXRCQGHCXPRRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Classic Condensation and Acylation Approach

Overview:

This method involves the formation of the pyrazole ring via condensation of hydrazines with suitable diketones or aldehydes, followed by acylation to introduce the ethanone group.

- Step 1: Synthesis of the pyrazole core through condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes bearing the propyl group.

- Step 2: Alkylation or acylation of the pyrazole at the 5-position with acyl chlorides or anhydrides to introduce the ethanone functionality.

- Solvents such as ethanol or dichloromethane are commonly used.

- Catalysts like acetic acid or piperidine facilitate the cyclization.

- Temperatures typically range from room temperature to reflux conditions (~80°C).

- Well-established, high-yielding.

- Suitable for scale-up.

- Use of hazardous reagents like acyl chlorides.

- Possible side reactions requiring purification.

Modern Synthetic Route via Hydrazine Derivatives and Vilsmeier-Haack Reactions

Overview:

Recent patents and research articles describe advanced methods utilizing hydrazine derivatives and Vilsmeier-Haack formylation to synthesize pyrazole derivatives with high regioselectivity.

- Step 1: Condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.

- Step 2: Vilsmeier-Haack formylation at the 5-position to introduce formyl groups.

- Step 3: Oxidation or acylation of the formylated pyrazole to introduce the ethanone group.

- Use of reagents like phosphorus oxychloride or DMF to generate Vilsmeier reagents.

- Reactions often conducted at 70-80°C.

- Solvents include DMF, acetic acid, or ethanol.

- High regioselectivity.

- Compatibility with various substituents.

- Use of toxic reagents like phosphorus oxychloride.

- Additional oxidation steps may be necessary.

Microwave-Assisted Synthesis

Overview:

Microwave irradiation has been employed to accelerate the formation of pyrazole derivatives, leading to higher yields and shorter reaction times.

- Step 1: Condensation of hydrazines with suitable ketones or aldehydes under microwave irradiation.

- Step 2: Direct acylation of the pyrazole core with acylating agents under microwave conditions.

- Microwave power typically ranges from 300-600 W.

- Reaction times are reduced to 3-10 minutes.

- Solvents such as ethanol or acetonitrile are preferred.

- Significantly reduced reaction times.

- Increased yields and purity.

- Environmentally friendly due to solvent minimization.

- Requires specialized equipment.

- Scale-up can be challenging.

Green Chemistry Approaches

Recent innovations emphasize environmentally benign methods, such as solvent-free reactions or use of water as a solvent, reducing hazardous waste.

Example:

Condensation reactions performed under solvent-free conditions with microwave assistance or using recyclable catalysts.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classic condensation & acylation | Hydrazines, acyl chlorides, diketones | Reflux, solvents like ethanol/dichloromethane | High yield, scalable | Hazardous reagents, purification needed |

| Hydrazine + Vilsmeier-Haack | Hydrazines, DMF, POCl₃ | 70-80°C, Vilsmeier reagents | High regioselectivity, versatile | Toxic reagents, multiple steps |

| Microwave-assisted synthesis | Hydrazines, ketones, acylating agents | 3-10 min, microwave irradiation | Fast, high purity | Equipment-dependent, scale-up issues |

| Green chemistry approaches | Solvent-free, recyclable catalysts | Microwave or ambient conditions | Eco-friendly, cost-effective | Limited substrate scope |

Notes on the Synthesis

- Starting materials: Hydrazines, substituted aldehydes or ketones, acyl chlorides, or anhydrides.

- Reaction optimization: Temperature, solvent choice, and reagent equivalents are critical for maximizing yield.

- Purification: Recrystallization, chromatography, or filtration are common.

Supporting Research Findings

- Patents and recent research articles highlight the importance of environmentally friendly routes, such as avoiding hazardous reagents like phosphorus oxychloride and using microwave technology for efficiency.

- Studies demonstrate that the substitution pattern on the pyrazole ring influences reactivity and biological activity, emphasizing the need for precise synthetic control.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrazole carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The substituents at positions 1 and 3 of the pyrazolo[4,3-c]pyridine core significantly influence physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison

Notes:

- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for biological assays.

- tert-Butyl esters () are common protecting groups in peptide and small-molecule synthesis.

Key Findings :

- Dihydrochloride salts () dominate research applications due to purity and solubility.

- Bulkier derivatives (e.g., benzyl, cyclopentyl) are less common commercially, suggesting specialized use in medicinal chemistry.

- Price variability reflects synthetic complexity and demand (e.g., 7,7-dimethyl analog at €720/50mg vs. tert-butyl ester at $238/10g) .

Biological Activity

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one, also known by its CAS number 1897825-12-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 166.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Effects : Several studies have highlighted the antimicrobial properties of pyrazole compounds. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

- Anticancer Potential : Pyrazoles have been investigated for their anticancer activities. Some studies report that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against specific cancer lines, such as MCF-7 and MDA-MB-231 breast cancer cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives indicated that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In one notable study, researchers tested a series of pyrazole derivatives on breast cancer cell lines. The findings revealed that certain substitutions on the pyrazole ring enhanced cytotoxicity. Notably, combinations of these compounds with doxorubicin demonstrated a synergistic effect, suggesting potential therapeutic applications in resistant cancer types .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-methoxyphenyl)ethan-1-one | Structure | Antimicrobial, Anticancer |

| 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol]ethan-1-one | Structure | Antifungal, Antioxidant |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via condensation of hydrazine derivatives with β-ketoesters. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol or methanol to form pyrazolone intermediates, followed by alkylation at the N1 position (e.g., using propyl halides). Key parameters include:

- Temperature : Reflux (~80°C) for 4–6 hours.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Atmosphere : Nitrogen prevents oxidation of intermediates .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 6h | 75–85 | >95% |

| Alkylation | Propyl iodide, K₂CO₃, DMF | 60–70 | >90% |

Q. How is the crystal structure of this compound characterized, and which software tools are essential for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), followed by refinement with SHELXL (for small molecules) or SHELXS for structure solution. Key steps:

- Data Processing : Integration with SAINT or APEX3 .

- Refinement : Use SHELXL ’s restraints for thermal parameters and hydrogen bonding.

- Visualization : ORTEP-3 generates thermal ellipsoid plots .

Q. What spectroscopic methods validate the structural integrity of this compound?

- Answer :

- NMR : and NMR confirm substituent positions (e.g., methyl at N1, propyl at C3).

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) verify the pyrazole ring.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 180.2 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during refinement?

- Answer : SHELXL’s RIGU and SIMU restraints address anisotropic displacement parameters. For example:

- Discrepancy : C8–C9 bond length reported as 1.4995(17) Å vs. 1.5370(18) Å in similar derivatives .

- Resolution : Apply DELU to smooth thermal motion or use DFIX to constrain bond lengths. Validate with CHIV and GOOF metrics .

Q. What experimental designs are critical for evaluating the biological activity of this compound?

- Answer : For antimicrobial studies:

- Assay Type : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Controls : Ciprofloxacin (positive), DMSO (solvent control).

- Statistical Validation : ANOVA with post-hoc Tukey test (p < 0.05).

- Dose Range : 1–100 µg/mL, triplicate trials .

Q. How does the substitution pattern (methyl/propyl) influence electronic properties and reactivity?

- Answer :

- Electron Density : Methyl at N1 increases ring electron density, enhancing electrophilic substitution at C4.

- Steric Effects : Propyl at C3 hinders π-stacking in crystal lattices, affecting solubility (e.g., logP ~2.8).

- DFT Studies : HOMO-LUMO gaps (~4.5 eV) correlate with stability in oxidative environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.